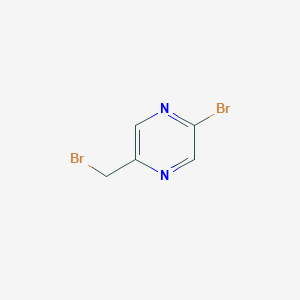

2-Bromo-5-(bromomethyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

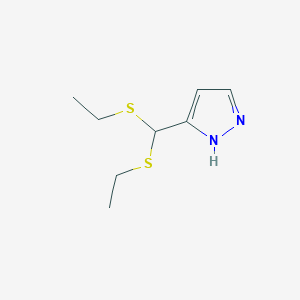

The compound "2-Bromo-5-(bromomethyl)pyrazine" is a brominated pyrazine derivative. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at opposite positions in the ring. The presence of bromine atoms in the compound suggests potential reactivity that could be exploited in various chemical reactions, particularly in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves halogenated intermediates, which can undergo further functionalization. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized from 2,5-dibromo-3,6-dimethylpyrazine using Sonogashira coupling conditions, which involve palladium and copper catalysts . This method could potentially be adapted for the synthesis of derivatives of "2-Bromo-5-(bromomethyl)pyrazine" by selecting appropriate reaction partners and conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, showed that the phenyl rings are parallel and the pyrazine ring is inclined to their planes . Such structural information is crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Brominated pyrazine derivatives are versatile intermediates in organic synthesis. They can participate in nucleophilic substitution reactions, as seen with the synthesis of imidazo[1,2-a]pyrazine derivatives, which exhibit biological activities . The bromomethyl group in "2-Bromo-5-(bromomethyl)pyrazine" could similarly undergo substitution reactions to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazine derivatives can be influenced by their substituents. For example, the electronic absorption characteristics of a monohydrate organic salt of a brominated pyrimidinol with pyrazinedicarboxylic acid were studied using UV-Vis absorption spectroscopy . The presence of bromine in "2-Bromo-5-(bromomethyl)pyrazine" would affect its optical properties, making it potentially useful in optoelectronic applications. Additionally, the electrochemical properties, such as reduction potentials, can be studied using cyclic voltammetry, as demonstrated for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine .

Applications De Recherche Scientifique

Synthesis and Structural Studies

Pyrazine derivatives, including those related to 2-Bromo-5-(bromomethyl)pyrazine, have been extensively studied for their utility in synthesizing complex heterocyclic compounds. For example, the synthesis of o-Quinonoid heterocycles demonstrates the potential of pyrazine derivatives in creating structurally diverse molecules with significant applications in materials science and pharmaceuticals (Mørkved, Beukes, & Mo, 2007).

Organic Electronics and Photophysics

Pyrazine derivatives have found applications in the development of organic electronic materials. The synthesis of dipyrrolopyrazine derivatives, for instance, highlights the use of pyrazine scaffolds in creating materials for optoelectronic applications. These materials exhibit promising optical and thermal properties, suggesting their potential in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells (Meti, Lee, Yang, & Gong, 2017).

Corrosion Inhibition

Theoretical studies on pyrazine derivatives have also shown their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption properties of these compounds on metal surfaces, indicating their potential to protect against steel corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Obot & Gasem, 2014).

Catalysis

Research has explored the use of pyrazine-bridged diimidazolium salts in catalytic reactions, such as the Heck-type coupling reaction. These studies demonstrate the role of pyrazine derivatives in facilitating the synthesis of complex organic molecules, underlining their importance in pharmaceutical manufacturing and organic chemistry (Jahnke, Hussain, Hupka, Pape, Ali, Hahn, & Cavell, 2009).

Antimicrobial Properties

Some pyrazine derivatives have been synthesized and evaluated for their antibacterial activities. The cyclocondensation reactions involving pyrazine derivatives have led to the creation of compounds with significant antibacterial effects against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that bromopyrazines are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(bromomethyl)pyrazine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)pyrazine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

Propriétés

IUPAC Name |

2-bromo-5-(bromomethyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUHGRNWMIPDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(bromomethyl)pyrazine | |

CAS RN |

1382866-97-8 |

Source

|

| Record name | 2-bromo-5-(bromomethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)